![molecular formula C11H11NO5 B3062439 3-(3-Carboxypropanamido)benzoic acid CAS No. 259222-20-3](/img/structure/B3062439.png)
3-(3-Carboxypropanamido)benzoic acid
Overview
Description
3-(3-Carboxypropanamido)benzoic acid is a versatile chemical compound used in various scientific research fields. Its applications range from drug development to material synthesis, thanks to its unique properties. It contains a total of 29 bonds; 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 1 secondary aliphatic amide, 2 hydroxyl groups, and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Carboxypropanamido)benzoic acid has been reported in the literature. For instance, the synthesis of 4(3H)-quinazolinones was performed via the reaction of anthranilic acid with dicarboxylic anhydrides to produce carboxylic acids derivatives . Another study reported the synthesis of zinc (II) and iron (III) complexes of pyridine-3-carboxamide containing 2-hydroxybenzoic acid as potential antibacterial agents through a solvent-free process .Molecular Structure Analysis
The molecular structure of 3-(3-Carboxypropanamido)benzoic acid involves a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carboxyl acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .Chemical Reactions Analysis
Carboxylic acids, such as 3-(3-Carboxypropanamido)benzoic acid, have been found to react with OH, NO3, and SO4− radicals in atmospheric water droplets . Another study reported that all three nitrobenzoic acids are appreciably stronger than benzoic acid in the order ortho ≫ ≫ para > > meta. A methoxy substituent in the ortho or meta position has a smaller acid-strengthening effect, and in the para position decreases the acid strength relative to benzoic acid .Physical And Chemical Properties Analysis
Carboxylic acids are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .Scientific Research Applications
Bio-Oil Upgrading
One of the applications of “3-(3-Carboxypropanamido)benzoic acid” could be in the field of bio-oil upgrading . The hydrodeoxygenation (HDO) of benzoic acid as a bio-oil model compound has been studied . This process is crucial for achieving sustainable energy production .
Catalyst Development
The compound could also be used in the development of catalysts . For example, the study on the hydrodeoxygenation of benzoic acid used nickel-supported catalysts . The results showed that the catalyst from the nearly neutral support, Ni/SiO2, showed higher activity .
Kinetic Modeling
A kinetic model was developed using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) approach . This model could be used to study the reaction kinetics of the hydrodeoxygenation of benzoic acid .
Safety and Hazards
While specific safety data for 3-(3-Carboxypropanamido)benzoic acid is not available, general safety precautions for handling carboxylic acids include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray . It’s also recommended to keep the product and empty container away from heat and sources of ignition .
Future Directions
Future research could focus on enhancing the substrate scope for benzoic acids through protodecarboxylation . Additionally, the interaction of benzoic acid with the COF surface is an important component of colloidal stability, and benzoic acid derivative solubility effects may also be important and must be studied in future work .
properties
IUPAC Name |
3-(3-carboxypropanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6H,4-5H2,(H,12,13)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKGFIXYILHIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353899 | |
Record name | 3-(3-carboxypropanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxypropanamido)benzoic acid | |
CAS RN |
259222-20-3 | |
Record name | 3-[(3-Carboxy-1-oxopropyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259222-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-carboxypropanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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